(Pyridin-4-ylmethyl)phosphonic Acid Monohydrate
Overview
Description
(Pyridin-4-ylmethyl)phosphonic Acid Monohydrate is a chemical compound with the molecular formula C6H8NO3P·H2O and a molecular weight of 191.13 . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate consists of a pyridine ring attached to a phosphonic acid group via a methylene bridge . The compound also includes a water molecule, indicating it’s a monohydrate .Physical And Chemical Properties Analysis
(Pyridin-4-ylmethyl)phosphonic Acid Monohydrate is a solid at 20 degrees Celsius . The compound also has a water content of 8.5 to 10.5% .Scientific Research Applications
Tridentate Ligands for Labeling
[(Methyl-pyridin-2-ylmethyl-amino)-methyl]-phosphonic acid, a bifunctional chelator for fac-(99m)Tc(CO(3)) core, can be linked to biomolecules through phosphonic acid esters formation. This facilitates the synthesis of model alcohols and bioactive molecules like cobinamide, enabling their labeling with high yield and specificity (Mundwiler et al., 2005).
Self-Doped Conducting Polyanilines
Self-doped polyanilines bearing phosphonic acid, like poly(2-methoxyaniline-5-phosphonic acid), have unique properties such as high thermostability, transparency in spin-coating films, and efficient doping. These characteristics make them applicable in conducting polymers and electronics (Abe et al., 2014).
NMR Spectra Analysis
Hydroxypyridin-3-yl-methyl)phosphonic acid, a biologically active compound with metal binding ability, has been extensively studied through NMR spectroscopy. This research provides insights into its structural properties and interaction with metals (Chruszcz et al., 2003).
Pervaporation Membranes
Polyacrylonitrile-based copolymers containing phosphonic acid moiety, when used in pervaporation membranes, show high selectivity towards water. These membranes are effective in dehydrating aqueous solutions, such as pyridine solutions (Park et al., 1999).
Molecule-Metal Oxide Interfaces
The adsorption of pyridine to TiO2 surfaces via phosphonic acid anchor groups shows enhanced interactions compared to carboxylic acid anchors. This suggests potential applications in surface science and material chemistry (Nilsing et al., 2005).
Safety And Hazards
This compound is known to cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes into contact with skin . If eye irritation persists, medical advice should be sought .
properties
IUPAC Name |
pyridin-4-ylmethylphosphonic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8NO3P.H2O/c8-11(9,10)5-6-1-3-7-4-2-6;/h1-4H,5H2,(H2,8,9,10);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHQCRYUJZBSEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CP(=O)(O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Pyridin-4-ylmethyl)phosphonic Acid Monohydrate | |
CAS RN |
180403-03-6 | |
Record name | (Pyridin-4-ylmethyl)phosphonic Acid Monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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